molecular formula C22H19N3O5 B252776 3,4,5-trimethoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide

3,4,5-trimethoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide

Cat. No.: B252776
M. Wt: 405.4 g/mol
InChI Key: FLLLPYYDKNEAMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-trimethoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are known for their diverse biological activities and applications in medicinal chemistry. The presence of methoxy groups and a benzooxazole moiety suggests potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzooxazole ring: This can be achieved by cyclization of an appropriate precursor, such as an o-aminophenol derivative, with a carboxylic acid or its derivative.

    Introduction of the pyridine ring: This step may involve coupling reactions, such as Suzuki or Heck coupling, to attach the pyridine moiety to the benzooxazole ring.

    Attachment of the benzamide group: The final step could involve the formation of an amide bond between the benzooxazole-pyridine intermediate and a 3,4,5-trimethoxybenzoic acid derivative.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions might target the nitro or carbonyl groups, if present, converting them to amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

3,4,5-trimethoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of methoxy groups and the benzooxazole ring suggests potential interactions with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzamide: Lacks the pyridine and benzooxazole moieties.

    N-(2-pyridin-3-yl-benzooxazol-5-yl)-benzamide: Lacks the methoxy groups.

    3,4,5-Trimethoxy-N-(2-pyridin-3-yl)-benzamide: Lacks the benzooxazole ring.

Uniqueness

The unique combination of methoxy groups, a pyridine ring, and a benzooxazole moiety in 3,4,5-trimethoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide may confer distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H19N3O5

Molecular Weight

405.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide

InChI

InChI=1S/C22H19N3O5/c1-27-18-9-14(10-19(28-2)20(18)29-3)21(26)24-15-6-7-17-16(11-15)25-22(30-17)13-5-4-8-23-12-13/h4-12H,1-3H3,(H,24,26)

InChI Key

FLLLPYYDKNEAMR-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4

Origin of Product

United States

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